Fragment Affinity and Ligand Efficiency for Hsp27
In a medicinal chemistry campaign, the starting fragment (presumed to be 3-(Styrylthio)propanoic acid) exhibited an affinity that was improved by ~50-fold (to 16 μM) while maintaining a good ligand efficiency of ~0.32 kcal/mol per non-hydrogen atom . The fragment was also found to bind to an unexpected site on Hsp27, highlighting its potential as a unique chemical probe for this target .
| Evidence Dimension | Binding affinity and ligand efficiency |
|---|---|
| Target Compound Data | Fragment optimization led to a ~50-fold improvement in affinity to 16 μM; ligand efficiency ~0.32 kcal/mol/non-hydrogen atom. |
| Comparator Or Baseline | Initial fragment hit (no specific comparator named, but the starting point for optimization). |
| Quantified Difference | ~50-fold affinity improvement |
| Conditions | Medicinal chemistry optimization campaign targeting Hsp27. |
Why This Matters
This provides quantitative evidence that the 3-(Styrylthio)propanoic acid scaffold is a productive starting point for FBDD, capable of yielding significant affinity gains with efficient ligand usage.
